molecular formula C9H11ClOS B13309219 3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal

3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal

Cat. No.: B13309219
M. Wt: 202.70 g/mol
InChI Key: MTKXVXSIZGJACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal is an organic compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a dimethylpropanal group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chlorothiophene-3-carboxylic acid.

    Formation of Intermediate: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.

    Grignard Reaction: The acid chloride is subjected to a Grignard reaction with 2,2-dimethylpropanal to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanoic acid.

    Reduction: 3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and binding interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-3-carboxylic acid
  • 5-Chlorothiophene-3-boronic acid
  • 5-Chlorothiophene-3-ylmethanol

Uniqueness

3-(5-Chlorothiophen-3-yl)-2,2-dimethylpropanal is unique due to the presence of both a chlorine-substituted thiophene ring and a dimethylpropanal group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C9H11ClOS

Molecular Weight

202.70 g/mol

IUPAC Name

3-(5-chlorothiophen-3-yl)-2,2-dimethylpropanal

InChI

InChI=1S/C9H11ClOS/c1-9(2,6-11)4-7-3-8(10)12-5-7/h3,5-6H,4H2,1-2H3

InChI Key

MTKXVXSIZGJACB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSC(=C1)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.